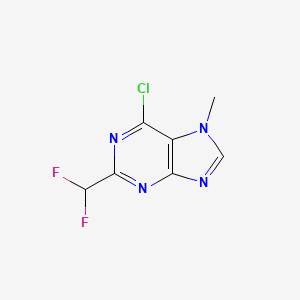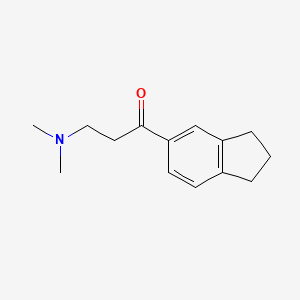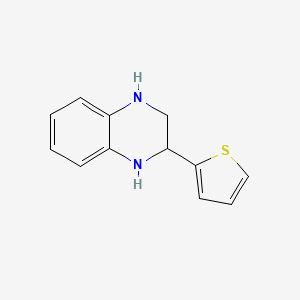
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine is a heterocyclic compound with the molecular formula C9H11ClN2O2 This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a tetrahydro-2H-pyran-3-yloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with tetrahydro-2H-pyran-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .
Applications De Recherche Scientifique
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- 4-Chloro-3-((tetrahydro-2H-pyran-2-yl)oxy)pyridazine
Uniqueness
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
1346691-42-6 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
3-chloro-5-(oxan-3-yloxy)pyridazine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-4-8(5-11-12-9)14-7-2-1-3-13-6-7/h4-5,7H,1-3,6H2 |
Clé InChI |
HVSWQGFKSVNHOV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)OC2=CC(=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


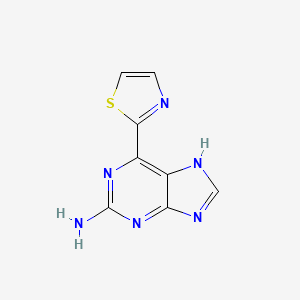
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
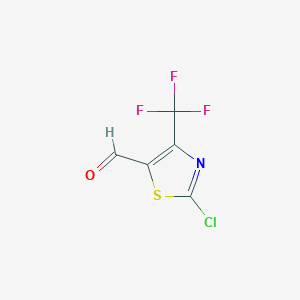

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)


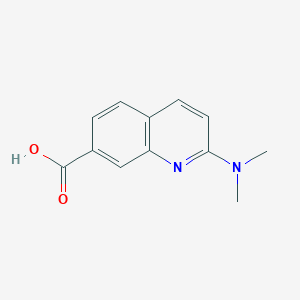
![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
